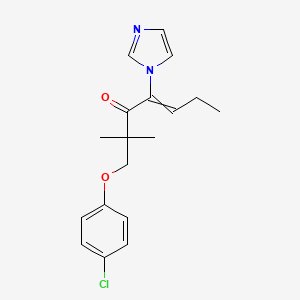![molecular formula C21H29ClOS B14366752 6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one CAS No. 90474-98-9](/img/structure/B14366752.png)
6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a heptylidene group and a 4-chlorophenylsulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-chlorothiophenol with a suitable heptylidene precursor under controlled conditions to form the 4-chlorophenylsulfanyl intermediate. This intermediate is then reacted with 2,2-dimethylcyclohexanone under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenylsulfanyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenylsulfanyl derivatives
Aplicaciones Científicas De Investigación
6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-{1-[(4-Bromophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one
- 6-{1-[(4-Methylphenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one
- 6-{1-[(4-Fluorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one
Uniqueness
6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
90474-98-9 |
|---|---|
Fórmula molecular |
C21H29ClOS |
Peso molecular |
365.0 g/mol |
Nombre IUPAC |
6-[1-(4-chlorophenyl)sulfanylheptylidene]-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C21H29ClOS/c1-4-5-6-7-10-19(24-17-13-11-16(22)12-14-17)18-9-8-15-21(2,3)20(18)23/h11-14H,4-10,15H2,1-3H3 |
Clave InChI |
CUXRPZZREHHCMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=C1CCCC(C1=O)(C)C)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


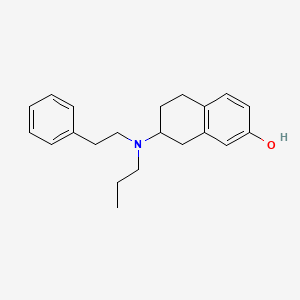
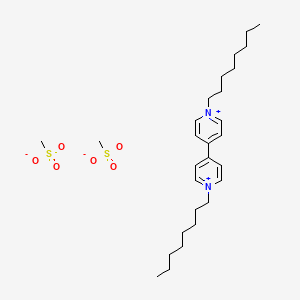

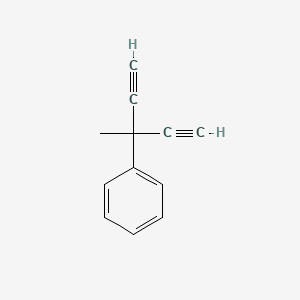
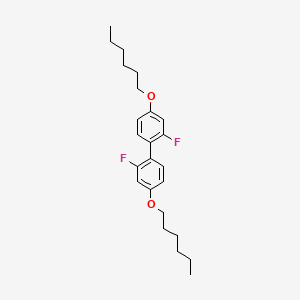

![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
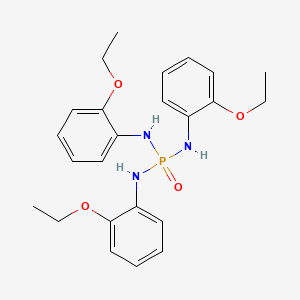
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
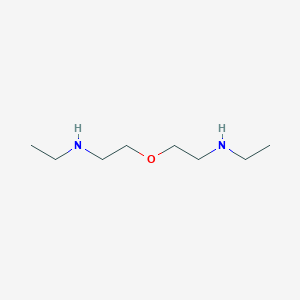

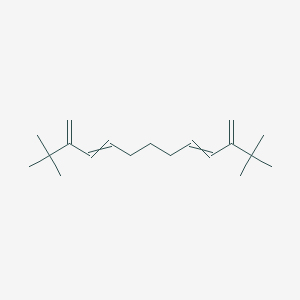
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
